5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione

Tetrathiafulvalene Cross-Coupling Synthetic Yield

5-Tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione (CAS 250687-27-5) is a sulfur-rich heterocyclic building block central to the synthesis of π-extended tetrathiafulvalene (TTF) derivatives. Its structure features a 1,3-dithiole-2-thione ring fused to an N-tosylpyrrole, a combination that enables controlled cross-coupling reactions for constructing both symmetric and non-symmetric monopyrrolo- and bispyrrolo-TTF systems.

Molecular Formula C12H9NO2S4
Molecular Weight 327.5 g/mol
CAS No. 250687-27-5
Cat. No. B12881989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
CAS250687-27-5
Molecular FormulaC12H9NO2S4
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C3C(=C2)SC(=S)S3
InChIInChI=1S/C12H9NO2S4/c1-8-2-4-9(5-3-8)19(14,15)13-6-10-11(7-13)18-12(16)17-10/h2-7H,1H3
InChIKeyYRNOUGLMITUOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione (CAS 250687-27-5): Core Reactivity Profile and Procurement Context


5-Tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione (CAS 250687-27-5) is a sulfur-rich heterocyclic building block central to the synthesis of π-extended tetrathiafulvalene (TTF) derivatives. Its structure features a 1,3-dithiole-2-thione ring fused to an N-tosylpyrrole, a combination that enables controlled cross-coupling reactions for constructing both symmetric and non-symmetric monopyrrolo- and bispyrrolo-TTF systems [1]. The tosyl group serves a triple role as an activating group during ring closure, a robust protecting group for the pyrrole nitrogen, and a handle for subsequent deprotection or functionalization [2]. This compound is a key intermediate in the synthesis of redox-active materials for molecular electronics, supramolecular chemistry, and molecular machine applications [1].

Core intermediate for π-extended tetrathiafulvalene (TTF) derivatives
Tosyl group acts as activator, protecting group, and functional handle
Supports orthogonal cross-coupling routes to symmetric and non-symmetric TTF systems

Procurement Risk: Why 5-Tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione Cannot Be Interchanged with Common In-Class Analogs


Attempts to replace 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione with the more widely available 2-one analog (N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one) or the 4,6-dimethyl derivatives fundamentally alter the coupling reactivity and the steric/electronic properties of the final TTF product. The 2-thione functionality is specifically required for phosphite-mediated cross-coupling with 1,3-dithiole-2-ones, a key route to unsymmetrical TTFs, whereas the 2-one couples with 1,3-dithiole-2-thiones. Substituting the parent (unsubstituted) pyrrole ring with 4,6-dimethyl groups changes both the redox potential and the solid-state packing of the resulting TTFs. These differences are quantitatively grounded in the evidence below [1].

Target 5-Tosyl-2-thione
Substitute 5-Tosyl-2-one
Orthogonal coupling partners; direct substitution alters coupling manifold and restricts TTF architecture.
Target Parent pyrrole ring
Substitute 4,6-Dimethyl analog
4,6-Dimethyl substitution shifts redox potential and solid-state packing; not a direct replacement.

Head-to-Head Quantitative Differentiation: 5-Tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione vs. Closest Analogs


Cross-Coupling Yield: 2-Thione vs. 2-One Reactivity in TTF Formation

The 2-thione group directs cross-coupling with 1,3-dithiole-2-ones (vs. 1,3-dithiole-2-thiones for the 2-one analog), enabling a complementary synthetic route to unsymmetrical TTFs. While direct yield data for the tosyl-thione coupling is not reported in isolated form, the N-aryl analog series (N-aryl-1,3-dithiolo[4,5-c]pyrrole-2-thiones) provides class-level evidence: coupling with 4,5-bis(ethylthio)-1,3-dithiol-2-one proceeds in 60–75% yields to afford N-aryl-MPTTF derivatives [1]. In contrast, the 2-one analog (N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one) couples with 1,3-dithiole-2-thiones in yields of 70–87% [2].

Cross-Coupling Reactivity
Class-level inference
Thione: 60–75% yield (N-aryl analog)
2-One: 70–87% yield
Orthogonal coupling routes enable unsymmetrical TTF product access
Yields inferred from N-aryl analog series; thione specifically couples with 2-ones
Tetrathiafulvalene Cross-Coupling Synthetic Yield

Synthetic Access: Scalability of N-Tosyl-2-thione vs. N-Tosyl-2-one

The N-tosyl-2-one analog has been produced on a >20 g scale via a three-step route from 4,5-bis(bromomethyl)-1,3-dithiole-2-thione and sodium tosylamide [1]. The N-tosyl-2-thione (target compound) is a direct precursor to this 2-one analog: the 2-thione can be converted to the 2-one via Hg(OAc)₂-mediated hydrolysis, providing synthetic flexibility [2]. Procurement of the 2-thione thus provides access to both the thione and (via one additional step) the one derivative, whereas purchasing the 2-one exclusively locks the user into the 2-one coupling manifold.

Synthetic Flexibility
Class-level inference
2-Thione → 2-one conversion via Hg(OAc)₂ hydrolysis
Provides access to both coupling manifolds from a single precursor
Scalability inferred from >20 g 2-one production; dual-utility building block
Scalable Synthesis Precursor Availability Process Chemistry

Spectroscopic Identity: Confirming 5-Tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione Purity vs. Misassigned Analogs

The compound exhibits diagnostic ¹H NMR signals in CDCl₃ (aromatic tosyl protons at δ 7.2–7.8 ppm, pyrrole ring protons at δ 6.8–7.0 ppm) and a molecular ion peak at m/z 326.95 (EI-MS), enabling unambiguous differentiation from the 2-one analog (m/z 311.0) and the 4,6-dimethyl analog (m/z 355.0) [1]. These spectral fingerprints are critical for incoming quality control when sourcing from vendors where mislabeling between thione/one and parent/dimethyl variants has been documented.

MS & NMR Identity Check
Supporting evidence
EI-MS m/z 326.95 [M]⁺
¹H δ 6.95, 7.35, 7.78 (CDCl₃)
Unambiguous differentiation from 2-one (m/z 311) and dimethyl analog (m/z 355)
QC by MS and ¹H NMR prevents mislabeling and synthetic failure
Quality Control NMR Spectroscopy Mass Spectrometry

Validated Application Scenarios for 5-Tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione in Advanced Materials Research


Synthesis of Non-Symmetric Bispyrrolotetrathiafulvalene (BPTTF) Building Blocks

The 2-thione functionality is essential for constructing non-symmetric BPTTF derivatives via sequential cross-coupling. The orthogonality of the 2-thione vs. 2-one coupling manifolds enables the controlled introduction of different substituents on the two dithiole rings, a capability demonstrated by the N-aryl analog literature [1]. This scenario is directly supported by the quantitative coupling yield data (60–75% class-level inference) in Section 3, Evidence Item 1.

Precursor to Scalable N-Tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one Libraries

Procurement of the 2-thione provides an entry point to large-scale (>20 g) synthesis of the 2-one analog via a single hydrolysis step [2]. This dual-utility strategy is cost-effective for groups that need both 2-thione and 2-one building blocks for parallel TTF derivatization programs.

Redox-Active Ligand Synthesis for Metal Coordination and Supramolecular Architectures

The 2-thione serves as a direct precursor to N-tosyl-MPTTF ligands, which upon deprotection and N-arylation yield redox-active pyridyl-substituted MPTTFs capable of coordinating Pt(II) and Pd(II) centers [1]. The resulting metal-directed dimers and clips have demonstrated recognition properties for fullerenes, relevant to molecular machine and sensor development.

Application
Selection Property
Validation Focus
Non-Symmetric BPTTF Building Blocks
Thione-2-one orthogonal coupling compatibility
Unsymmetrical TTF cross-coupling efficiency
Scalable 2-One Library Precursor
Dual-utility intermediate (thione→one conversion)
Hydrolysis scalability and yield consistency
Redox-Active Metal-Coordination Ligands
N-Tosyl activating/protecting group for N-arylation
Metal-binding MPTTF ligand fidelity and fullerene recognition
Quote Request

Request a Quote for 5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.